An In-depth Technical Guide to 3-Chloro-4-ethoxybenzamide: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 3-Chloro-4-ethoxybenzamide: Properties, Synthesis, and Characterization
Disclaimer: The compound initially requested for this guide, 3-Chloro-4-ethoxy-5-fluorobenzamide, could not be found in comprehensive chemical databases. This suggests it may be a novel compound or a specific, non-public intermediate. This guide has therefore been developed for the structurally related and documented compound, 3-Chloro-4-ethoxybenzamide , to provide researchers with a relevant and detailed technical framework. The methodologies and data presented herein are based on established chemical principles and data from analogous compounds.
Introduction
Substituted benzamides are a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional polymers. Their utility stems from the stability of the amide bond and the diverse functionalities that can be introduced onto the benzene ring, allowing for precise tuning of their chemical and biological properties. This guide provides a comprehensive technical overview of 3-Chloro-4-ethoxybenzamide, a halogenated benzamide with potential applications as a synthetic intermediate in drug discovery and other areas of chemical research. We will cover its fundamental physicochemical properties, a detailed protocol for its synthesis, methods for its analytical characterization, and essential safety and handling procedures.
Molecular and Physicochemical Properties
3-Chloro-4-ethoxybenzamide is a disubstituted benzamide featuring a chlorine atom and an ethoxy group on the aromatic ring. These substituents significantly influence the molecule's polarity, reactivity, and potential for intermolecular interactions.
Chemical Structure and Formula
The structural representation and key identifiers for 3-Chloro-4-ethoxybenzamide are summarized below.
Caption: 2D Structure of 3-Chloro-4-ethoxybenzamide.
Physicochemical Data
The key physicochemical properties of 3-Chloro-4-ethoxybenzamide have been computed and are presented in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[1] |
| Molecular Weight | 199.63 g/mol | PubChem[1] |
| Monoisotopic Mass | 199.0400063 Da | PubChem[1] |
| XLogP3 | 2.1 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 2 | PubChem (Computed)[1] |
Synthesis and Purification
The synthesis of 3-Chloro-4-ethoxybenzamide can be efficiently achieved from its corresponding carboxylic acid, 3-Chloro-4-ethoxybenzoic acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. Several methods exist, with one of the most reliable being the activation of the carboxylic acid to an acid chloride followed by amination.
Synthetic Workflow
The proposed synthesis involves a two-step, one-pot procedure starting from 3-Chloro-4-ethoxybenzoic acid. The carboxylic acid is first activated with thionyl chloride (SOCl₂) to form the highly reactive acyl chloride intermediate. This intermediate is then reacted in situ with aqueous ammonia to yield the desired benzamide.
Caption: Proposed synthetic workflow for 3-Chloro-4-ethoxybenzamide.
Experimental Protocol
This protocol is based on well-established methods for the synthesis of amides from carboxylic acids using thionyl chloride.[2]
Materials:
-
3-Chloro-4-ethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM, anhydrous)
-
Aqueous ammonia (28-30%)
-
Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
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Activation: To a solution of 3-Chloro-4-ethoxybenzoic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and TLC analysis indicates complete consumption of the starting material.
-
Amination: Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add concentrated aqueous ammonia (5.0 eq) to the reaction mixture. Caution: This is an exothermic reaction.
-
Stir vigorously for 1-2 hours at room temperature.
-
Work-up: Dilute the mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-Chloro-4-ethoxybenzamide.
Analytical Characterization
Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm), likely two doublets and a doublet of doublets, consistent with a 1,2,4-trisubstituted benzene ring. Ethoxy Group: A quartet around δ 4.1-4.3 ppm (O-CH₂) and a triplet around δ 1.4-1.6 ppm (CH₃). Amide Protons: Two broad singlets for the -NH₂ protons, which may be exchangeable with D₂O. |
| ¹³C NMR | Carbonyl Carbon: A signal in the range of δ 165-170 ppm. Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), with carbons attached to electronegative atoms (Cl, O) shifted downfield. Ethoxy Group: Two signals, one around δ 64-66 ppm (-OCH₂) and another around δ 14-16 ppm (-CH₃). |
| IR Spectroscopy | N-H Stretch: Two bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide. C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹. N-H Bend (Amide II): A band around 1620-1650 cm⁻¹. C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z 199, with a characteristic M+2 peak at m/z 201 (approximately one-third the intensity) due to the ³⁷Cl isotope. Key Fragmentation: Loss of NH₂ (m/z 183), loss of the ethoxy group (m/z 154), and formation of the benzoyl cation (m/z 154). |
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 3-Chloro-4-ethoxybenzamide and its precursors. While a specific safety data sheet (SDS) is not available, the following guidelines are based on general principles for handling substituted benzamides and the reagents used in its synthesis.[3][4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
-
Synthesis Precautions: The use of thionyl chloride requires extreme caution as it is corrosive and reacts violently with water to release toxic gases (HCl and SO₂). The amination step with concentrated ammonia is highly exothermic and should be performed with adequate cooling.
Potential Applications
While the specific biological activity of 3-Chloro-4-ethoxybenzamide is not documented, its structure suggests it could serve as a valuable intermediate in several areas of research:
-
Drug Discovery: Substituted benzamides are prevalent in pharmaceuticals. This compound could be a precursor for the synthesis of more complex molecules with potential therapeutic activities.
-
Agrochemicals: Many herbicides and fungicides contain the benzamide scaffold.
-
Materials Science: The benzamide unit can be incorporated into polymers to impart specific properties such as thermal stability and hydrogen bonding capabilities.
Conclusion
This guide provides a foundational understanding of 3-Chloro-4-ethoxybenzamide, a compound for which public data is limited. By leveraging information on its precursors and analogous structures, we have outlined its key properties, a plausible and detailed synthetic route, predicted analytical data, and essential safety protocols. This information is intended to support researchers in the synthesis, characterization, and further investigation of this and related substituted benzamides.
References
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De La Rosa, G., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. Retrieved from [Link]
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Pharmaffiliates. 3-Chloro-4-methoxybenzoic Acid. Retrieved from [Link]
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